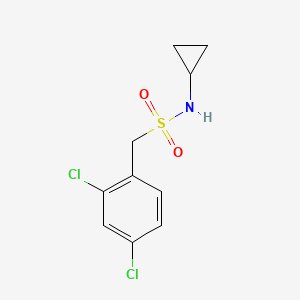

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and related compounds has been explored through various chemical pathways. For instance, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been achieved after systematic research on the structure–reactivity relationship, serving as N-acylation reagents with good chemoselectivity (Kondo et al., 2000). Furthermore, novel 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been synthesized, showcasing the compound's involvement in creating complex molecular structures through specific reactions (Nikonova et al., 2018).

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and its derivatives has been extensively studied, revealing details about bond parameters, torsion angles, and hydrogen bonding. For example, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N—H bond is nearly syn to the ortho-chloro substituent, with molecules packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide demonstrate its reactivity and the ability to form complex molecules. The compound's involvement in the synthesis of functionalized cyclopropanes through a highly diastereoselective and enantioselective mode has been documented (Davies et al., 1996). Additionally, photoinduced electron transfer reactions have shown the generation of β-keto radical species, applying to carbon–carbon bond formation (Abe & Oku, 1994).

Physical Properties Analysis

The physical properties of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide, such as isentropic compressibility, internal pressure, solvation number, and free volume, have been evaluated, providing insight into polymer–solvent and polymer–polymer interactions (Karia & Parsania, 2000).

Chemical Properties Analysis

The chemical properties, including the reactivity of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide with various reagents and under different conditions, have been extensively studied. The compound's ability to undergo cyclopropyl–allyl rearrangement and its involvement in stereoselective preparation of trisubstituted olefins highlight its versatile chemical nature (Kananovich et al., 2007).

Applications De Recherche Scientifique

Molecular Structure Analysis

N-(2,4-Dichlorophenyl)methanesulfonamide's molecular structure was detailed, revealing the conformation of the N—H bond nearly syn to the ortho-chloro substituent. Its geometric parameters align with those in other methanesulfonanilides, except for some differences in bond and torsion angles. The amide H atom's accessibility to a receptor molecule during its biological activity is noted, as it lies on one side of the plane of the benzene ring, facilitating interactions (Gowda, Foro, & Fuess, 2007).

Synthetic Applications

Various studies focus on the synthetic applications of related methanesulfonamide compounds, exploring their roles in chemoselective N-acylation, cyclodehydration of diols, and nucleophilic substitutions, among other reactions. These studies provide insights into how the chemical properties and reactivity of such compounds can be harnessed for the synthesis of complex organic molecules.

- Chemoselective N-Acylation : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents, showcasing good chemoselectivity after systematic research on structure-reactivity relationships (Kondo et al., 2000).

- Cyclodehydration of Diols : The dehydrative cyclization of diols to cyclic ethers via cyclopropenium activation has been explored, demonstrating the synthesis of tetrahydrofurans and tetrahydropyrans in high yield (Kelly & Lambert, 2011).

- Nucleophilic Substitutions : Studies on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have been reported, highlighting regioselective nucleophilic substitution reactions (Stolle et al., 1992).

Biochemical Analysis

The analysis of proteins and peptides using 4 N methanesulfonic acid for hydrolysis was described, offering a precise method to determine amino acid composition. This approach provides an advantage for direct application of the neutralized hydrolysate to an ion exchange column (Simpson et al., 1976).

Propriétés

IUPAC Name |

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-8-2-1-7(10(12)5-8)6-16(14,15)13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQGBGBDKMITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)

![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B4582496.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)

![4-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4582508.png)

![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4582525.png)

![N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide](/img/structure/B4582529.png)